Cas no 58967-88-7 (5H-Dibenzo[b,h]fluorene-5,6,11,13(5aH)-tetrone,12,12a-dihydro-1,7-dihydroxy-5a-methyl-)

5H-Dibenzo[b,h]fluorene-5,6,11,13(5aH)-tetrone,12,12a-dihydro-1,7-dihydroxy-5a-methyl- structure
58967-88-7 structure
Product name:5H-Dibenzo[b,h]fluorene-5,6,11,13(5aH)-tetrone,12,12a-dihydro-1,7-dihydroxy-5a-methyl-
CAS No:58967-88-7
MF:C22H14O6
MW:374.342966556549
CID:382541

5H-Dibenzo[b,h]fluorene-5,6,11,13(5aH)-tetrone,12,12a-dihydro-1,7-dihydroxy-5a-methyl- Chemical and Physical Properties

Names and Identifiers

    • 5H-Dibenzo[b,h]fluorene-5,6,11,13(5aH)-tetrone,12,12a-dihydro-1,7-dihydroxy-5a-methyl-
    • Zeylanone
    • Zeylinone
    • 5H-Dibenzo[b,h]fluorene-5,6,11,13(5aH)-tetrone, 12,12a-dihydro-1,7-dihydroxy-5a-methyl-
    • Inchi: 1S/C22H14O6/c1-22-12(19(26)16-10(21(22)28)5-3-7-14(16)24)8-11-17(22)20(27)15-9(18(11)25)4-2-6-13(15)23/h2-7,12,23-24H,8H2,1H3
    • InChI Key: XVMQJJJRMHQCGD-UHFFFAOYSA-N
    • SMILES: C1C2=C(C(=O)C3=C(O)C=CC=C3C2=O)C2(C)C1C(=O)C1=C(O)C=CC=C1C2=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • XLogP3: -0.432

Experimental Properties

  • Density: 1.61±0.1 g/cm3(Predicted)
  • Melting Point: 208 °C
  • Boiling Point: 704.1±60.0 °C(Predicted)
  • pka: 6.62±0.40(Predicted)

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